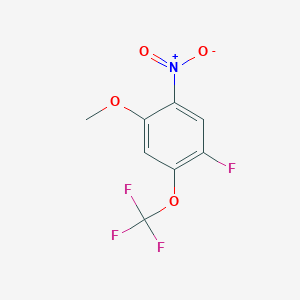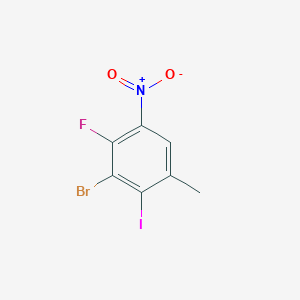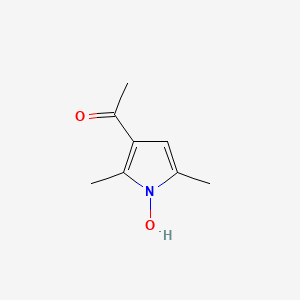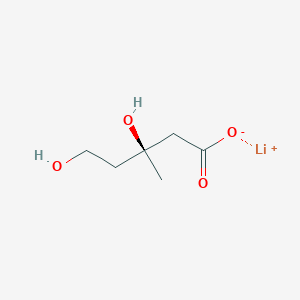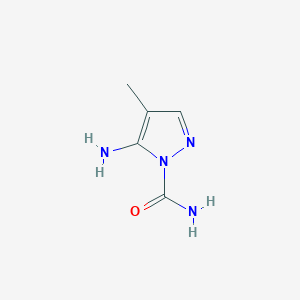
5-iodo-1H-pyridazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-1H-pyridazin-6-one is a heterocyclic compound that contains both nitrogen and iodine atoms within its structure. This compound is part of the pyridazinone family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the iodine atom in the structure can significantly influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1H-pyridazin-6-one typically involves the iodination of pyridazinone derivatives. One common method is the direct iodination of 1H-pyridazin-6-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the iodination process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-1H-pyridazin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-pyridazin-6-one, while a Suzuki coupling reaction could produce a biaryl derivative.
Wissenschaftliche Forschungsanwendungen
5-Iodo-1H-pyridazin-6-one has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-iodo-1H-pyridazin-6-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The iodine atom can enhance the binding affinity of the compound to its target, thereby increasing its potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1H-pyridazin-6-one: Similar in structure but contains a bromine atom instead of iodine.
5-Chloro-1H-pyridazin-6-one: Contains a chlorine atom instead of iodine.
1H-Pyridazin-6-one: The parent compound without any halogen substitution.
Uniqueness
The presence of the iodine atom in 5-iodo-1H-pyridazin-6-one makes it unique compared to its bromine and chlorine analogs. Iodine is larger and more polarizable, which can lead to different reactivity and biological activity. This can make this compound more effective in certain applications, such as enzyme inhibition or receptor modulation.
Eigenschaften
Molekularformel |
C4H3IN2O |
|---|---|
Molekulargewicht |
221.98 g/mol |
IUPAC-Name |
5-iodo-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H3IN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8) |
InChI-Schlüssel |
GHQPTOHHVBAPOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NN=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853703.png)
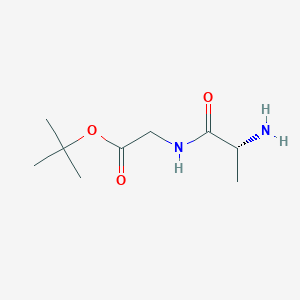

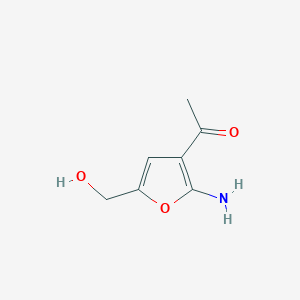
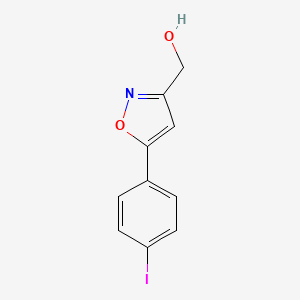
![6-Iodo-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12853720.png)
